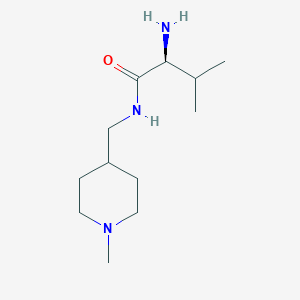

(S)-2-Amino-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide

Description

(S)-2-Amino-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide is a tertiary amine derivative featuring a stereospecific 2-amino acid backbone with a methyl substituent at the third carbon. The compound’s structure includes a piperidin-4-ylmethyl group substituted with a methyl group at the 1-position, linked via an amide bond .

Its discontinuation may reflect challenges in synthesis, stability, or preclinical performance compared to analogs.

Properties

IUPAC Name |

(2S)-2-amino-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O/c1-9(2)11(13)12(16)14-8-10-4-6-15(3)7-5-10/h9-11H,4-8,13H2,1-3H3,(H,14,16)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHECTEPPROILEL-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1CCN(CC1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC1CCN(CC1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-Amino-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, an amino group, and a butyramide moiety, which contribute to its unique biological properties. The molecular formula is with a molecular weight of 220.31 g/mol. Its specific stereochemistry is denoted by the (S) configuration at the second carbon atom.

Synthesis Methods

The synthesis of (S)-2-Amino-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide typically involves several key reactions:

- Formation of Amide Bond : The amide bond is formed between the amino group of (S)-3-methyl-2-aminobutyric acid and the hydroxyl group of 1-methyl-piperidin-4-ylmethanol.

- Coupling Reagents : Common coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are used to facilitate this reaction under mild conditions.

- Purification : The crude product is purified using recrystallization or column chromatography to achieve high purity.

The biological activity of (S)-2-Amino-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide has been predicted through computational methods, suggesting interactions with various biological targets, particularly in neurological pathways. Compounds with similar structures have demonstrated activities such as:

- Neurotransmitter Modulation : Potential interactions with neurotransmitter receptors, influencing conditions like anxiety and depression.

- Tyrosinase Inhibition : Some derivatives have shown promise as tyrosinase inhibitors, which are significant in treating hyperpigmentation disorders .

Case Studies

- Tyrosinase Inhibitors : A study evaluated various piperidine amides as tyrosinase inhibitors, highlighting that compounds with similar structural motifs exhibited improved potency compared to their counterparts . For instance, compound 5b from the study showed a pIC50 value of 4.99, indicating strong inhibitory activity.

- Cytotoxicity Assessments : In another investigation, several derivatives were tested for cytotoxicity against mammalian cells up to concentrations of 200 μM, revealing a favorable safety profile for further development in cellular assays for antimelanogenic activity .

Structure-Activity Relationships (SAR)

The structure-activity relationships around (S)-2-Amino-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide indicate that modifications in the piperidine ring and the butyramide moiety can significantly affect biological activity. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Substituted Piperidine | Enhanced binding affinity for neurotransmitter receptors |

| Altered Butyramide | Variations can lead to increased tyrosinase inhibition |

| Chiral Configuration | The (S) configuration is often associated with higher potency |

Comparison with Similar Compounds

LM11A-31: A Clinically Advanced Analog

Structural Features: LM11A-31 [(2S,3S)-2-amino-3-methyl-N-(2-morpholin-yl)pentanamide] shares a homologous 2-amino acid backbone but differs in its substitution pattern. Instead of a piperidine moiety, LM11A-31 incorporates a morpholine ring linked via an ethyl group to the amide nitrogen . The sulfate salt form (MW = 439.34) enhances water solubility and bioavailability, critical for its therapeutic application .

Pharmacokinetics and Clinical Status :

- LM11A-31 has completed Phase I trials (NCT03069014) and is in Phase IIa trials for Alzheimer’s disease, demonstrating favorable safety and pharmacokinetic profiles in humans .

- The morpholine-ethyl group likely improves blood-brain barrier penetration compared to the bulkier piperidinylmethyl group in the target compound.

Patent-Disclosed Sulfate Salts

Crystalline forms of LM11A-31’s disulfate and monosulfate derivatives (patented in 2015) highlight the importance of salt formulations in optimizing stability and dissolution rates .

Comparative Analysis Table

Key Research Findings

- Structural Impact on Bioactivity :

The morpholine ring in LM11A-31 provides a balance of hydrophilicity and rigidity, facilitating receptor engagement with p75NTR, a target implicated in neurodegenerative diseases . The piperidine variant’s bulkier substituent may hinder target access or metabolic stability. - Formulation Advantages : Sulfate salt formulations of LM11A-31 improve pharmacokinetic parameters, such as half-life and bioavailability, which are absent in the discontinued compound .

Q & A

What are the recommended synthetic routes for (S)-2-Amino-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide, and how can enantiomeric purity be ensured?

Methodological Answer:

The synthesis typically involves coupling a chiral amino acid derivative with a piperidine-containing amine. For example, analogous methods for related piperidinyl butyramides (e.g., N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide) use nucleophilic substitution or amide bond formation under controlled pH and temperature . To ensure enantiomeric purity:

- Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) for separation, as described in impurity profiling of epimeric compounds .

- Monitor reaction intermediates via polarimetry or circular dichroism (CD) spectroscopy to confirm stereochemical integrity.

How should researchers design analytical workflows to characterize this compound and resolve co-eluting impurities?

Methodological Answer:

Employ orthogonal techniques:

| Technique | Application | Reference |

|---|---|---|

| HPLC-MS | Quantify main product and detect impurities (e.g., sulfino or triazolyl analogs) | |

| NMR (¹H/¹³C) | Confirm regiochemistry of the piperidinylmethyl group and methyl branching | |

| Ion Chromatography | Detect residual sulfates or counterions from synthesis | |

| For co-eluting impurities (e.g., epimers), adjust mobile phase pH or use gradient elution with ion-pairing agents (e.g., ammonium acetate buffer at pH 6.5) . |

What strategies are effective in studying polymorphism or crystalline forms of this compound?

Methodological Answer:

- Perform X-ray diffraction (XRD) on recrystallized samples using solvents of varying polarity (e.g., ethanol vs. acetonitrile) to identify polymorphs, as demonstrated for morpholinoethyl-pentanamide derivatives .

- Conduct differential scanning calorimetry (DSC) to analyze thermal stability and phase transitions.

- Compare dissolution rates of different crystalline forms in biorelevant media (e.g., simulated gastric fluid) to assess bioavailability implications.

How can researchers address contradictions in impurity profiles between batches?

Methodological Answer:

- Use LC-UV/HRMS to identify impurities (e.g., ethylamino or chlorophenyl analogs) and trace their origins .

- Cross-reference with pharmacopeial standards (e.g., USP/EP impurity reference materials) for structural confirmation .

- Investigate reaction conditions (e.g., excess reagents, temperature) that may promote side reactions, such as N-alkylation or oxidation .

What advanced approaches are used to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Synthesize analogs with modified piperidinylmethyl or butyramide groups (e.g., trifluoromethyl or hydroxyethyl substitutions) and compare binding affinities via surface plasmon resonance (SPR) .

- Perform molecular docking using crystal structures of target receptors (e.g., GPCRs or kinases) to predict interactions with the methyl-piperidine moiety .

- Validate SAR hypotheses with in vitro functional assays (e.g., cAMP inhibition for Gαi-coupled receptors).

How should stability studies be designed under accelerated conditions (e.g., pH, temperature)?

Methodological Answer:

- Expose the compound to stress conditions :

- Acidic/basic hydrolysis (0.1M HCl/NaOH at 40°C).

- Oxidative stress (3% H₂O₂).

- Photodegradation (ICH Q1B guidelines).

- Analyze degradation products via LC-MSⁿ and compare with known impurities (e.g., deaminated or sulfated derivatives) .

- Use Arrhenius modeling to predict shelf-life at standard storage conditions.

What methodologies are recommended for assessing pharmacokinetic properties?

Methodological Answer:

- In vitro metabolic stability : Incubate with liver microsomes and monitor parent compound depletion via LC-MS .

- Plasma protein binding : Use equilibrium dialysis or ultrafiltration to measure free fraction .

- Tissue distribution : Radiolabel the compound (e.g., ¹⁴C-methyl group) and quantify accumulation in target organs using autoradiography.

How can researchers resolve challenges in achieving enantiomeric excess (ee) >99%?

Methodological Answer:

- Optimize chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis to enhance stereoselectivity .

- Employ dynamic kinetic resolution with transition-metal catalysts (e.g., Ru-BINAP complexes) for racemization-prone intermediates.

- Validate ee via Marfey’s reagent derivatization followed by HPLC, as used for amino acid analogs .

What computational tools are suitable for predicting metabolic pathways?

Methodological Answer:

- Use in silico platforms like StarDrop™ or MetaSite® to identify susceptible sites (e.g., piperidine N-methyl or butyramide carbonyl) for cytochrome P450-mediated oxidation .

- Validate predictions with isotope-labeled analogs and MS/MS fragmentation patterns .

How can biological activity assays be optimized for high-throughput screening (HTS)?

Methodological Answer:

- Develop fluorescence polarization (FP) assays for target engagement (e.g., competitive binding with fluorescent tracers).

- Use cell-based reporter systems (e.g., luciferase under GPCR activation) to quantify functional responses .

- Validate hits with dose-response curves (IC₅₀/EC₅₀) and orthogonal assays (e.g., SPR or thermal shift) to minimize false positives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.